An In-Depth Technical Guide to 6-Bromoquinoline-2-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Bromoquinoline-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] 6-Bromoquinoline-2-carbaldehyde is a bifunctional reagent that capitalizes on this core structure, incorporating a reactive aldehyde group at the 2-position and a bromine atom at the 6-position. This strategic placement of functional groups makes it an exceptionally versatile building block for the synthesis of complex molecular architectures. The aldehyde serves as a gateway for a multitude of classical organic transformations, while the bromo-substituent offers a handle for modern cross-coupling reactions, enabling the systematic exploration of chemical space.[3] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthetic routes, and key applications of 6-Bromoquinoline-2-carbaldehyde, tailored for researchers, chemists, and professionals in drug development.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise structure and identifiers.
Caption: Chemical structure of 6-Bromoquinoline-2-carbaldehyde.
Key Identifiers:
Physicochemical Properties
A summary of the core physicochemical properties of 6-Bromoquinoline-2-carbaldehyde is presented below. These parameters are critical for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.
| Property | Value | Source |
| Molecular Weight | 236.06 g/mol | [5] |
| Exact Mass | 234.96328 Da | [5] |
| Monoisotopic Mass | 234.96328 Da | [5] |
| Appearance | Off-white to yellow solid | Inferred from related compounds |
| Storage Temperature | 2-8°C, Sealed in dry | [6] |
| Topological Polar Surface Area (TPSA) | 30 Ų | [5] |
| XlogP (Predicted) | 2.8 | [5] |
| Melting Point | Data not readily available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) | Inferred from structure |
Spectroscopic Data Analysis: A Validating System
Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity and purity. While specific spectra for this exact compound are not widely published, we can reliably predict the key features based on its functional groups and the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) should appear as a distinct singlet in the downfield region, typically between δ 9.8 and 10.2 ppm. The aromatic region (δ 7.5-8.5 ppm) will display a complex series of doublets and multiplets corresponding to the six protons on the quinoline ring system. The coupling constants will be indicative of the ortho, meta, and para relationships between adjacent protons.
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¹³C NMR: The carbon spectrum will be defined by the presence of the carbonyl carbon from the aldehyde, expected to resonate around δ 190-194 ppm. The ten carbons of the bromoquinoline core will appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the bromine atom showing a characteristic shift.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrations of the aldehyde group. Key expected absorption bands include:
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A strong, sharp C=O stretching band around 1700-1715 cm⁻¹ . The conjugation with the quinoline ring shifts this to a slightly lower wavenumber compared to a simple aliphatic aldehyde.[7]
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Two characteristic C-H stretching bands for the aldehyde proton, appearing near 2720 cm⁻¹ and 2820 cm⁻¹ .
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Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the aromatic quinoline system.
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A C-Br stretching vibration, which would be found in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is invaluable for confirming molecular weight and elemental composition.
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Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M⁺).
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Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern caused by the bromine atom. There will be two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides definitive evidence for the presence of a single bromine atom in the molecule.
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Fragmentation: Common fragmentation pathways would likely involve the loss of the formyl radical (•CHO, 29 Da) or the bromine atom (•Br, 79/81 Da).
Synthesis and Reactivity
Proposed Synthetic Workflow
While multiple synthetic routes are possible, a common strategy involves the oxidation of the corresponding alcohol. This approach provides a clean and efficient pathway to the desired aldehyde.
Caption: A plausible synthetic workflow for 6-Bromoquinoline-2-carbaldehyde.
Methodology Explained:
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Starting Material: The synthesis can commence from the readily available 6-Bromo-2-methylquinoline.
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Benzylic Bromination: The methyl group is activated for radical halogenation. Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as Azobisisobutyronitrile (AIBN) selectively brominates the methyl group to form 6-Bromo-2-(bromomethyl)quinoline.
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Hydrolysis to Alcohol: The bromomethyl intermediate is then hydrolyzed to the primary alcohol, (6-Bromoquinolin-2-yl)methanol. This can be achieved under mild conditions to prevent side reactions.
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Controlled Oxidation: The final and critical step is the selective oxidation of the primary alcohol to the aldehyde. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this transformation as they are known to stop the oxidation at the aldehyde stage without over-oxidizing to the carboxylic acid.
Core Reactivity
The synthetic utility of 6-Bromoquinoline-2-carbaldehyde stems from the orthogonal reactivity of its two key functional groups.
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The Aldehyde Group: This is a versatile electrophilic center, readily participating in:
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Nucleophilic Addition: Forms the basis for reactions like Grignard additions and cyanohydrin formation.
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Reductive Amination: A cornerstone of medicinal chemistry, allowing the introduction of diverse amine side chains to build libraries of potential drug candidates.[8]
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Wittig Reaction: Enables the formation of carbon-carbon double bonds, extending the molecular scaffold.
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Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important derivatives.
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-
The Bromo-Substituent: The bromine atom on the aromatic ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Forms C-C bonds with boronic acids.
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Heck Coupling: Forms C-C bonds with alkenes.
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Buchwald-Hartwig Amination: Forms C-N bonds with amines.
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Sonogashira Coupling: Forms C-C bonds with terminal alkynes.
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This dual reactivity allows for a modular and divergent approach to synthesis, where complex molecules can be assembled systematically.
Applications in Research and Drug Discovery
The quinoline nucleus is a well-established pharmacophore found in numerous FDA-approved drugs.[2] 6-Bromoquinoline-2-carbaldehyde serves as an ideal starting point for drug discovery programs due to its inherent potential for structural diversification.
Caption: Logical flow of 6-Bromoquinoline-2-carbaldehyde in a drug discovery program.
Key Application Insights:
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The quinoline scaffold can serve this purpose, and the aldehyde and bromo groups allow for the attachment of pharmacophoric elements to target specific binding pockets.[8]
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Antimicrobial and Antiparasitic Agents: Quinolines, famously represented by chloroquine, have a long history as antimalarial and antimicrobial agents.[2] This scaffold provides a robust starting point for developing new agents to combat infectious diseases.
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Materials Science: The rigid, planar structure of the quinoline ring makes it an interesting component for organic electronics, sensors, and fluorescent probes. The functional handles allow for tuning of photophysical properties and incorporation into larger polymeric systems.
Safety and Handling
As a laboratory chemical, 6-Bromoquinoline-2-carbaldehyde requires careful handling according to standard safety protocols.
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GHS Hazard Classification: The compound is classified with the following hazards:
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Recommended Precautions:
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Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration at 2-8°C is recommended.[6]
Conclusion
6-Bromoquinoline-2-carbaldehyde is more than just a chemical reagent; it is a versatile platform for innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its dual-functional nature make it an invaluable tool for chemists. The ability to perform selective transformations at either the aldehyde or the bromo position provides a powerful, modular approach to constructing complex molecules. For researchers in drug discovery, materials science, and organic synthesis, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in the development of novel and impactful chemical entities.
References
- J&K Scientific LLC. 6-Bromoquinoline-2-carboxaldehyde | 98948-91-5.
- PubChem. 6-Bromoquinoline-2-carbaldehyde | C10H6BrNO | CID 18373140.
- BLD Pharm. 98948-91-5|6-Bromoquinoline-2-carbaldehyde.
- University of Calgary. Infrared Spectroscopy.
- BenchChem. 6-Morpholinonicotinaldehyde: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery.
- RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery.
- BenchChem. Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry.
- PubMed. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents.
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- 6. 98948-91-5|6-Bromoquinoline-2-carbaldehyde|BLD Pharm [bldpharm.com]
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